N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea
Description
N-(2,4-dimethoxyphenyl)-N’-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea is a synthetic organic compound characterized by its unique structure, which includes a thiourea group, a dimethoxyphenyl ring, and a pyrazolyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-10-8-14(20(21)22)18-19(10)7-6-16-15(25)17-12-5-4-11(23-2)9-13(12)24-3/h4-5,8-9H,6-7H2,1-3H3,(H2,16,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFBRYXXQAGJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=S)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea typically involves the reaction of 2,4-dimethoxyaniline with 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group on the pyrazolyl moiety can be reduced to an amino group.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Strong nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfonyl derivatives of the original compound.
Reduction: Amino derivatives of the pyrazolyl moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N’-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The nitro and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-N’-ethylthiourea
- N-(2,4-dimethoxyphenyl)-N’-(2-nitroethyl)thiourea
- N-(2,4-dimethoxyphenyl)-N’-(5-methyl-1H-pyrazol-1-yl)ethylthiourea
Uniqueness
N-(2,4-dimethoxyphenyl)-N’-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea is unique due to the presence of both a nitro group and a pyrazolyl moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups may enhance its potential as a versatile compound in various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
